
2,2,2-Trifluoroethyl piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroethyl compounds under controlled conditions. One common method includes the reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethyl piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; solvent conditions vary depending on the nucleophile.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins . This modulation can lead to changes in biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl 4-(aminocarbonyl)piperidine-1-carboxylate .
- N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide hydrochloride .
- Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate .
Uniqueness
2,2,2-Trifluoroethyl piperidine-4-carboxylate is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability . These properties make it a valuable compound for various research applications and differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C8H12F3NO2 |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)5-14-7(13)6-1-3-12-4-2-6/h6,12H,1-5H2 |
Clé InChI |
IXKNBHNXOFTTOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


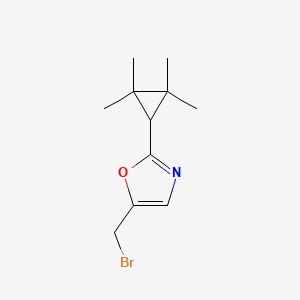
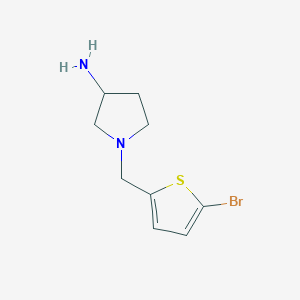
![2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B15279001.png)
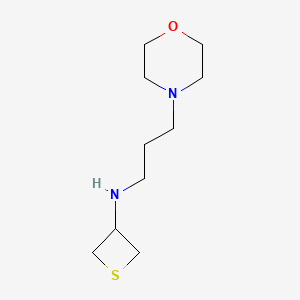
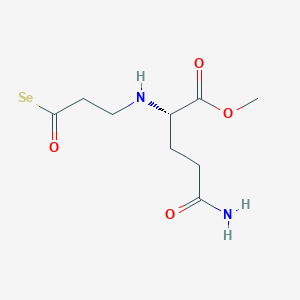

![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)


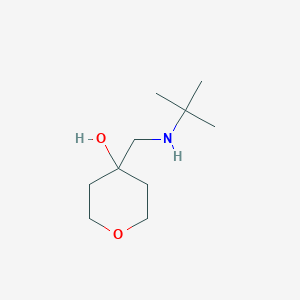

![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
